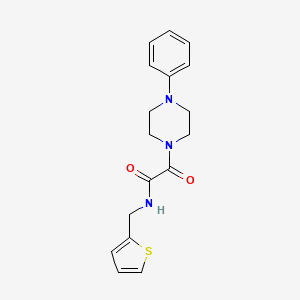

2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Beschreibung

This compound features a 4-phenylpiperazine moiety linked via a 2-oxoacetamide group to a thiophen-2-ylmethyl substituent. The piperazine ring and acetamide backbone are common in bioactive molecules, particularly in central nervous system (CNS) therapeutics due to their ability to modulate receptor interactions and enhance blood-brain barrier permeability . The thiophene ring introduces unique electronic and steric properties, distinguishing it from analogs with phenyl or heterocyclic substituents.

Eigenschaften

IUPAC Name |

2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c21-16(18-13-15-7-4-12-23-15)17(22)20-10-8-19(9-11-20)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSIQXDOIGBEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react 4-phenylpiperazine with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiophen-2-ylmethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce new substituents onto the piperazine ring or the phenyl group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features make it a candidate for developing new drugs and therapeutic agents.

Medicine

In medicine, this compound has potential applications in the treatment of various conditions, such as neurological disorders and inflammation. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties and reactivity make it a valuable asset in various industrial processes.

Wirkmechanismus

The mechanism by which 2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The table below summarizes key structural differences and similarities:

Key Observations :

- Thiophene vs.

- Halogenation and Methoxy Groups : Bromo and methoxy substituents in compound 1 () improve electrophilicity and metabolic stability, critical for GPX4 inhibition .

- Aliphatic vs. Aromatic Substituents : The propan-2-yl group in compound 21 () increases lipophilicity, which may enhance CNS penetration for antiseizure applications .

Critical Analysis of Substituent Effects

- Electronic Effects : Thiophene’s electron-rich nature may enhance binding to receptors with aromatic pockets, whereas halogenated groups (e.g., bromo in compound 1) increase electrophilicity for covalent interactions .

- Steric Effects : Bulky substituents like benzothiazole (3d) or 4-phenylthiazole (6) may limit bioavailability but improve target specificity .

- Solubility and Bioavailability : Aliphatic chains (e.g., propan-2-yl in compound 21) improve lipophilicity, favoring CNS penetration, while polar groups (e.g., methoxy in compound 1) enhance solubility .

Biologische Aktivität

2-Oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry and pharmacology. This compound features a complex structure comprising a phenylpiperazine moiety, an acetamide group, and a thiophene ring, which contribute to its unique biological activities.

Chemical Structure and Synthesis

The molecular formula of 2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is . The synthesis typically involves multiple steps, including the formation of the piperazine and thiophene rings, followed by acetamide formation. High-performance liquid chromatography (HPLC) is often employed to monitor the synthesis and ensure purity.

Preliminary studies indicate that this compound interacts with specific biological targets, exhibiting antimicrobial and anticancer activities. The mechanism involves disrupting normal cellular functions, which may lead to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that 2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth.

Anticancer Activity

The compound has shown promise in anticancer applications. In vitro studies have evaluated its effects on different tumor cell lines, including A549 (lung cancer) and C6 (glioma). The results suggest that it can induce apoptosis through activation of caspase pathways.

Case Studies

- Anticancer Efficacy : In a study assessing the anticancer activity of similar compounds, derivatives featuring thiophene rings exhibited significant cytotoxicity against A549 cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Antimicrobial Studies : A comparative analysis showed that compounds with similar structures had varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety was crucial for enhancing activity .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Cell wall disruption |

| Anticancer | A549 | 10 | Apoptosis via caspase activation |

| Anticancer | C6 | 12 | Mitochondrial pathway activation |

Q & A

What synthetic methodologies are recommended for preparing 2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide?

Level: Basic

Methodological Answer:

The compound can be synthesized via amide coupling reactions. A common approach involves activating the carboxylic acid precursor (e.g., 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid) using carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine. The activated intermediate is then reacted with thiophen-2-ylmethylamine. Solvent choice (e.g., dichloromethane or DMF) and temperature control (e.g., 273 K for minimizing side reactions) are critical for optimizing yield . Post-synthesis, purification via column chromatography or recrystallization is advised.

How should researchers characterize the structural integrity and purity of this compound?

Level: Basic

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy: H and C NMR to confirm functional groups (e.g., piperazine NH, thiophene protons, and acetamide carbonyl).

- HPLC-MS: To assess purity (>95%) and detect impurities.

- X-ray Crystallography: For unambiguous structural confirmation, particularly to analyze hydrogen bonding and planar amide groups, as demonstrated in analogous acetamide derivatives .

What experimental designs are suitable for evaluating the compound’s in vitro cytotoxicity?

Level: Advanced

Methodological Answer:

Adopt a tiered approach:

Screening Assays: Use MTT or resazurin assays on cancer cell lines (e.g., leukemia HL-60 or lung adenocarcinoma A549) to determine IC values. Include positive controls (e.g., doxorubicin) and triplicate replicates .

Mechanistic Studies: Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest.

Data Validation: Address variability by applying randomized block designs with split-plot arrangements to account for technical and biological replicates, as seen in agricultural pharmacology studies .

How can the hydrogen bonding network influence the compound’s stability and bioactivity?

Level: Advanced

Methodological Answer:

Hydrogen bonding (e.g., N–H⋯O interactions) stabilizes the crystal lattice and impacts solubility and receptor binding. To analyze:

- Perform X-ray crystallography to identify R_2$$^2(10) dimer motifs, as observed in structurally similar N-substituted acetamides .

- Use DFT calculations to map electrostatic potential surfaces and predict binding affinities to targets like serotonin receptors, leveraging the phenylpiperazine moiety’s pharmacophoric role.

What computational strategies predict the compound’s pharmacokinetic properties?

Level: Advanced

Methodological Answer:

- ADMET Prediction: Tools like SwissADME or ADMETLab2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. The thiophene methyl group may enhance metabolic stability but reduce solubility.

- Molecular Docking: Target receptors such as 5-HT (due to the phenylpiperazine moiety) using AutoDock Vina. Validate with MD simulations to assess binding pose stability over 100 ns trajectories .

How can contradictions in biological activity data across studies be resolved?

Level: Advanced

Methodological Answer:

- Meta-Analysis: Pool data from multiple assays (e.g., cytotoxicity, receptor binding) and apply multivariate statistics to identify confounding variables (e.g., cell line heterogeneity, assay protocols).

- Dose-Response Reevaluation: Use Hill slope analysis to confirm EC consistency. Cross-validate with orthogonal assays (e.g., Western blotting for apoptosis markers if MTT results are ambiguous) .

What role does the thiophene moiety play in the compound’s electronic properties?

Level: Advanced

Methodological Answer:

The thiophene ring contributes to π-π stacking interactions and electron delocalization. Characterize via:

- UV-Vis Spectroscopy: Compare λ shifts with/without the thiophene group.

- Cyclic Voltammetry: Measure redox potentials to assess electron-donating/withdrawing effects.

- SC-XRD Analysis: Quantify dihedral angles between the thiophene and acetamide planes to correlate with conjugation efficiency .

What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Level: Basic

Methodological Answer:

- Side Reactions: Hydrazine byproducts may form if coupling agents are not freshly prepared. Use EDC with N-hydroxysuccinimide (NHS) to improve activation efficiency.

- Purification Challenges: Employ gradient elution in flash chromatography (hexane/EtOAc to DCM/MeOH) to separate polar impurities. Monitor via TLC with ninhydrin staining for free amine detection .

How can researchers optimize the compound’s solubility for in vivo studies?

Level: Advanced

Methodological Answer:

- Salt Formation: React with HCl or tartaric acid to improve aqueous solubility.

- Co-solvent Systems: Use PEG-400 or cyclodextrin-based formulations.

- Amorphous Solid Dispersion: Spray-dry with polyvinylpyrrolidone (PVP) to enhance dissolution rates. Characterize via DSC and PXRD to confirm amorphous state .

Which in vivo models are appropriate for evaluating this compound’s neuropharmacological potential?

Level: Advanced

Methodological Answer:

- Rodent Models: Tail-flick test (analgesia) and elevated plus maze (anxiolytic activity) for serotonin/dopamine modulation.

- Dosing Strategy: Administer intraperitoneally at 10–50 mg/kg, with pharmacokinetic sampling (plasma/brain) at 0, 1, 3, 6, and 24 h. Use LC-MS/MS for quantitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.